3-Amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetically derived compound belonging to the thieno[2,3-b]pyridine chemical class. While its exact source remains unclear from available literature, its structural similarity to other investigated thieno[2,3-b]pyridines suggests a likely origin in synthetic organic chemistry research. This compound has gained attention for its potential anticancer activity, specifically targeting phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme implicated in cancer cell motility and tumor progression [].
While the specific synthesis of 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not detailed in the provided literature, related thieno[2,3-b]pyridine derivatives utilize reactions like the cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with various reagents [, ]. These reactions often involve multiple steps and incorporate diverse chemical moieties to achieve the desired final structure.
Research suggests that 3-Amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide functions as a potential inhibitor of PLC-γ []. This enzyme plays a crucial role in intracellular signaling pathways involved in cell proliferation, survival, and migration. By inhibiting PLC-γ, this compound may disrupt these pathways, leading to reduced cancer cell viability and potentially inhibiting tumor growth and spread. Docking studies suggest that the compound interacts with key amino acid residues in the PLC-γ active site, including His356, Glu341, Arg549, and Lys438, through hydrogen bonding. Additionally, a lipophilic pocket within the enzyme accommodates the phenyl moiety of the compound, further stabilizing the interaction [].
Studies demonstrate that this compound displays anticancer activity in vitro against various breast cancer cell lines, including triple-negative breast cancer cells [, ]. It exhibits potent cytotoxicity, inhibiting cell proliferation and inducing cell cycle arrest in the G2/M phase []. Moreover, it influences cancer cell morphology and migration, indicating its potential to interfere with metastasis []. Notably, the compound demonstrates efficacy against triple-negative breast cancers, a particularly aggressive and challenging-to-treat subtype []. Beyond its direct effects on cancer cells, research also suggests that 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide might impact cancer stem cells (CSCs), a subpopulation of tumor cells implicated in tumor initiation, drug resistance, and recurrence [, ]. While the exact effects on CSCs appear complex and vary depending on the cell line and specific glycosphingolipid markers examined, the compound demonstrates the ability to modulate CSC populations and their glycosphingolipid expression [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: